molecular formula C8H6N2O3 B13721666 4-(3-Pyridyl)oxazolidine-2,5-dione

4-(3-Pyridyl)oxazolidine-2,5-dione

Cat. No.: B13721666
M. Wt: 178.14 g/mol
InChI Key: HIHKMODCTDIGHS-UHFFFAOYSA-N
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Description

4-(3-Pyridyl)oxazolidine-2,5-dione is a heterocyclic compound that features a pyridine ring attached to an oxazolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters . This reaction is carried out under mild conditions and provides a convenient route to the oxazolidine-2,5-dione core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

4-(3-Pyridyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Pyridyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. For instance, oxazolidinones, a related class of compounds, are known to inhibit protein synthesis by binding to the bacterial ribosome . This unique mechanism makes them effective against multidrug-resistant bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Pyridyl)oxazolidine-2,5-dione is unique due to the presence of the pyridine ring, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

4-pyridin-3-yl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H6N2O3/c11-7-6(10-8(12)13-7)5-2-1-3-9-4-5/h1-4,6H,(H,10,12)

InChI Key

HIHKMODCTDIGHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

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